N-(4-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a combination of acetamidophenyl and furan-2-yl groups attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the furan-2-yl group and the acetamidophenyl moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group.
Scientific Research Applications
N-(4-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetamidophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: shares similarities with other pyridazinone derivatives and furan-containing compounds.
Pyridazinone derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Furan-containing compounds: Widely used in organic synthesis and materials science.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-12(23)19-13-4-6-14(7-5-13)20-17(24)11-22-18(25)9-8-15(21-22)16-3-2-10-26-16/h2-10H,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHQSMUHQPKRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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